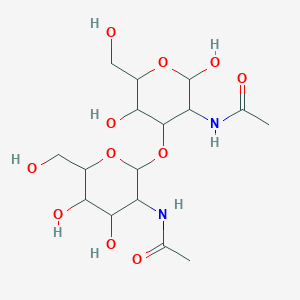

GlcNAc1-beta-3GalNAc

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GlcNAc1-beta-3GalNAc, also known as N-acetylglucosamine-1-beta-3-N-acetylgalactosamine, is a disaccharide compound composed of N-acetylglucosamine and N-acetylgalactosamine. This compound is a significant component in the structure of glycoproteins and glycolipids, playing a crucial role in various biological processes, including cell signaling and adhesion.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of GlcNAc1-beta-3GalNAc typically involves the enzymatic transfer of N-acetylglucosamine to N-acetylgalactosamine. This process is catalyzed by specific glycosyltransferases, such as UDP-GlcNAc:Galβ1→3GalNAc β1→6 N-acetylglucosaminyltransferase . The reaction conditions often include the presence of UDP-GlcNAc as a donor substrate and an acceptor substrate containing N-acetylgalactosamine.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological methods involving the use of recombinant enzymes. These enzymes are expressed in microbial systems, such as Escherichia coli or yeast, which are then harvested and purified to obtain the desired glycosyltransferase. The enzymatic reaction is carried out in bioreactors under controlled conditions to maximize yield and purity .

化学反应分析

Types of Reactions

GlcNAc1-beta-3GalNAc undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include periodate and permanganate under mild acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under basic conditions.

Substitution: Substitution reactions often involve reagents like thionyl chloride or alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted glycosides, which can be further utilized in various biochemical applications .

科学研究应用

GlcNAc1-beta-3GalNAc has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex oligosaccharides and glycoconjugates.

Biology: It plays a role in studying cell surface interactions and signaling pathways.

Medicine: It is involved in the development of therapeutic agents targeting glycan-mediated diseases, such as cancer and autoimmune disorders.

Industry: It is used in the production of biocompatible materials and as a component in cosmetic formulations.

作用机制

The mechanism of action of GlcNAc1-beta-3GalNAc involves its interaction with specific receptors and enzymes on the cell surface. It acts as a ligand for lectins and glycosyltransferases, modulating various cellular processes such as adhesion, migration, and immune response. The molecular targets include E-selectin and other carbohydrate-binding proteins, which mediate cell-cell and cell-matrix interactions .

相似化合物的比较

Similar Compounds

N-acetyllactosamine (LacNAc): Composed of N-acetylglucosamine and galactose.

N,N’-diacetyllactosediamine (LdN): Composed of N-acetylglucosamine and N-acetylgalactosamine in a different linkage.

Uniqueness

GlcNAc1-beta-3GalNAc is unique due to its specific beta-1,3 linkage between N-acetylglucosamine and N-acetylgalactosamine, which imparts distinct biological properties and functions compared to other similar compounds. This unique structure allows it to participate in specific glycosylation patterns and interactions that are not possible with other disaccharides .

生物活性

GlcNAc1-beta-3GalNAc, also known as GalNAcβ1-3GlcNAc, is a disaccharide that plays a significant role in various biological processes, particularly in glycosylation and cell signaling. This article delves into the biological activity of this compound, exploring its synthesis, enzymatic interactions, and implications in health and disease.

1. Synthesis and Enzymatic Interactions

This compound is synthesized through the action of specific glycosyltransferases. The key enzymes involved in its synthesis include:

- B3GNT1 (UDP-GlcNAc:βGal β-1,3-N-acetylglucosaminyltransferase) : This enzyme catalyzes the transfer of GlcNAc to galactose residues, forming polyLacNAc structures.

- B4GALT1 (UDP-Gal:βGlcNAc β-1,4-galactosyltransferase) : Works in concert with B3GNT1 to produce complex glycans by adding galactose to GlcNAc residues.

Research has shown that these enzymes physically associate within cells, influencing each other's localization and activity, which is crucial for the regulation of glycan synthesis .

2.1 Role in Glycoprotein Modification

The presence of GlcNAc residues in glycoproteins affects their stability, folding, and interactions with other biomolecules. Specifically, GlcNAc modifications can influence:

- Cell adhesion : Glycoproteins with GlcNAc residues often serve as ligands for cell adhesion molecules, facilitating cellular interactions.

- Immune responses : Certain glycan structures containing GlcNAc can modulate immune cell signaling and response .

2.2 Implications in Cancer

Studies have indicated that alterations in glycosylation patterns involving GlcNAc can be associated with cancer progression. For instance:

- C3GnT (core 3 β1,3-GlcNAc-transferase) : This enzyme's activity is often reduced in cancer cells, leading to decreased levels of protective core 3 glycans. Restoration of C3GnT expression has been shown to reduce tumor cell migration and invasion .

Case Study 1: Glycan Array Analysis

A study utilizing glycan arrays demonstrated that various derivatives of GalNAc and GlcNAc could selectively inhibit specific glycosyltransferases. This highlights the potential for developing targeted therapies based on glycan structures .

Case Study 2: Enzyme Knockout Models

In knockout models lacking C3GnT, researchers observed increased susceptibility to tumor formation in gastrointestinal tissues. These findings underscore the protective role of core 3 glycans in maintaining epithelial integrity against malignancies .

Table 1: Enzymatic Activity of Glycosyltransferases Involved in this compound Synthesis

| Enzyme | Substrate | Activity (μmol/h/mg) |

|---|---|---|

| B3GNT1 | UDP-GlcNAc + Galβ1–3GalNAc | 0.042 |

| B4GALT1 | UDP-Gal + GlcNAcβ1–3GalNAc | Variable |

| C3GnT | Core 1 O-glycan | Low/undetectable |

Table 2: Biological Activities Associated with GlcNAc Structures

| Biological Activity | Observations |

|---|---|

| Cell Adhesion | Enhanced by GlcNAc-modified glycoproteins |

| Immune Modulation | Altered signaling pathways in immune cells |

| Tumor Suppression | Increased core 3 glycans reduce metastasis |

属性

IUPAC Name |

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXDMQHNYEUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403472 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95673-98-6 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。